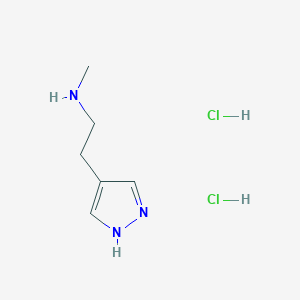

N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride

Description

N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride (CAS: 956949-79-4) is a secondary amine compound with the molecular formula C₆H₁₁N₃·2HCl and a molecular weight of 125.17 g/mol (base form) . Its key physicochemical properties include a LogP of 0.56, indicative of moderate lipophilicity, and a polar surface area (PSA) of 40.71 Ų, suggesting reasonable solubility in polar solvents. The compound has a boiling point of 270.7°C, a density of 1.05 g/cm³, and a refractive index of 1.525 . Structurally, it features a pyrazole ring linked via an ethylamine chain to a methyl group, with the dihydrochloride salt enhancing its stability and solubility for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

N-methyl-2-(1H-pyrazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-9-5-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJWMGJNXYTXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNN=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride typically involves the reaction of N-Methyl-2-(1H-pyrazol-4-yl)ethanamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

Temperature: Room temperature (RT)

Solvent: Aqueous or organic solvent

Purity: The final product is usually obtained with a purity of 95%.

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Various amine derivatives

Substitution: Modified pyrazole derivatives

Scientific Research Applications

Pharmaceutical Research

N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride is explored as a lead compound in drug discovery due to its ability to serve as a scaffold for developing new pharmacologically active molecules. Its structural features allow for interactions with various biological targets, including enzymes and receptors involved in diseases such as cancer, Alzheimer's disease, and infections .

Case Study:

In one study, derivatives of this compound were synthesized and evaluated for their anti-inflammatory properties. Results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Coordination Chemistry

This compound has been investigated for its role as a ligand in coordination chemistry. Its ability to bind with metal ions allows for the formation of novel complexes that can exhibit unique electronic and optical properties .

Data Table: Ligands Derived from this compound

| Ligand Type | Metal Ion | Binding Mode | Application Area |

|---|---|---|---|

| Bidentate Ligand | Cu(II) | N-N coordination | Catalysis |

| Tridentate Ligand | Ni(II) | N-N-O coordination | Material Science |

Biological Studies

The compound has shown promise in biological studies, particularly in assessing its binding affinity to neurotransmitter receptors. Research indicates that it may interact with serotonin receptors, potentially influencing mood and behavior .

Case Study:

A molecular docking study demonstrated that this compound binds effectively to the serotonin receptor 5-HT1A, indicating its potential use in developing antidepressants.

Mechanism of Action

The mechanism of action of N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Table 1: Comparison of Pyridine and Pyrazole Analogues

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Applications |

|---|---|---|---|---|---|

| N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride | 956949-79-4 | C₆H₁₁N₃·2HCl | 125.17 (base) | 0.56 | Drug intermediates, ligands |

| N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride | 15430-49-6 | C₈H₁₃N₂·HCl | 172.66 | ~0.88 | Kinase inhibitors |

| 4-[2-(Methylamino)ethyl]pyridine dihydrochloride | 101252-40-8 | C₈H₁₃N₂·2HCl | 209.12 | ~0.91 | Neuropharmacology research |

Heterocyclic Variants with Extended Ring Systems

These modifications impact:

- Solubility : Additional nitrogen atoms in naphthyridine systems increase PSA, improving aqueous solubility compared to the pyrazole compound .

- Pharmacokinetics : Extended ring systems may alter metabolic pathways, as seen in naphthyridine-based antivirals .

Substituted Ethylamine Derivatives

Variants with aromatic or bulky substituents, such as Tofenacin Hydrochloride (CAS: n/a), which contains a benzyloxy group, or 2-(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine Hydrochloride (CAS: n/a), demonstrate:

- Lipophilicity : Bulky substituents (e.g., indenyl) increase LogP (e.g., ~2.5 for indenyl derivatives), enhancing blood-brain barrier penetration .

- Pharmacological Activity : Tofenacin acts as a psychostimulant, highlighting how substituent choice directs therapeutic function compared to the pyrazole compound’s undefined biological role .

Table 2: Substituent-Driven Property Variations

| Compound Name | Substituent | LogP | Therapeutic Use |

|---|---|---|---|

| This compound | Pyrazole | 0.56 | Research chemical |

| Tofenacin Hydrochloride | Benzyloxy | ~2.1 | Psychostimulant |

| 2-(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine HCl | Indenyl | ~2.5 | Impurity reference standard |

Biological Activity

N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the pyrazole ring within its structure facilitates various interactions with biological targets, making it a valuable scaffold for drug discovery.

- Molecular Formula : C7H10Cl2N3

- Molecular Weight : Approximately 198.09 g/mol

- Structure : The compound features a methyl group on the nitrogen atom and a pyrazole ring, which is a common pharmacophore in bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and neuroprotective actions. Research indicates that the compound may influence neurotransmitter systems, although detailed pharmacological profiles are still being elucidated .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their potential as anti-inflammatory agents. The pyrazole moiety is known to interact with pathways involved in inflammation .

- Neuroprotective Properties : Preliminary studies suggest that this compound may have antidepressant and neuroprotective effects, making it a candidate for further exploration in treating neurological disorders .

- Anticancer Potential : The compound's ability to interact with various biological targets suggests potential applications in cancer therapy. Similar pyrazole derivatives have shown efficacy against different cancer cell lines .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound, revealing promising results:

Comparative Analysis

To better understand the unique features of this compound, it is useful to compare it with other pyrazole-containing compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains a methyl group on nitrogen | Potential antidepressant and neuroprotective effects |

| 2-Amino-5-methylpyrazole | Amino group at position 2 | Known for agricultural applications |

| 4-Aminoantipyrine | Contains an amino group | Used as an analgesic and antipyretic |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride with high purity?

Methodological Answer:

The synthesis typically involves Mannich-type reactions or alkylation of pyrazole derivatives . For example:

- Mannich Reaction : Reacting 1H-pyrazole-4-carbaldehyde with methylamine under acidic conditions, followed by reduction and dihydrochloride salt formation. Regioselectivity can be controlled using protecting groups (e.g., Boc) on the pyrazole nitrogen to direct alkylation .

- Post-functionalization : Alkylating pre-synthesized pyrazole intermediates (e.g., 4-chloromethylpyrazole) with methylamine, followed by HCl salt precipitation. Purification via recrystallization in ethanol/water mixtures improves yield (>80%) and purity (>98%) .

Advanced: How can SHELXL be optimized to resolve crystallographic ambiguities in this compound’s structure, particularly for twinned data?

Methodological Answer:

- Twin Refinement : Use

TWINandBASFcommands in SHELXL to model twin domains. For high-resolution data (e.g., <1.0 Å), apply HKLF 5 format to handle overlapping reflections . - Disorder Modeling : For flexible ethanamine chains, split occupancy refinement (e.g., PART 0/1) with geometric restraints (e.g., DFIX, DANG) ensures accurate bond lengths .

- Validation : Cross-check residual density maps (

PLATON) and R-factor convergence (<5% discrepancy between R1 and wR2) to confirm model robustness .

Basic: What analytical techniques are critical for validating the compound’s structural integrity and salt form?

Methodological Answer:

- NMR Spectroscopy : H/C NMR confirms the pyrazole ring (δ 7.5–8.0 ppm) and methylamine protons (δ 2.3–2.7 ppm). Dihydrochloride formation shifts NH signals downfield due to protonation .

- Elemental Analysis : Verify Cl content (theoretical ~24.8%) via ion chromatography or combustion analysis .

- XRD : Compare experimental powder patterns with single-crystal data to confirm salt stoichiometry .

Advanced: How can discrepancies between computational reactivity predictions and experimental results be resolved for this compound?

Methodological Answer:

- DFT Parameter Calibration : Re-optimize basis sets (e.g., B3LYP/6-311+G(d,p)) to account for solvation effects (e.g., PCM model for HCl media). Validate against experimental pKa or redox potentials .

- Kinetic Trapping : If predicted intermediates are not observed experimentally, use stopped-flow UV-Vis or in-situ IR to detect transient species under controlled pH/temperature .

- Error Analysis : Quantify deviations using statistical tools (e.g., RMSE between calculated and observed activation energies) to refine computational models .

Basic: How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?

Methodological Answer:

- Solubility Profiling : The salt enhances aqueous solubility (>50 mg/mL at pH 3–5) due to ionic interactions. Conduct shake-flask assays across pH 1–7 to map solubility vs. pH .

- Stability Studies : Monitor decomposition via HPLC under accelerated conditions (40°C/75% RH). Hydrolysis of the amine group is mitigated by storing at ≤−20°C under inert atmosphere .

Advanced: What strategies enable selective functionalization of the pyrazole ring without side reactions?

Methodological Answer:

- Protecting Groups : Use Boc or TMS groups to block the 1H-pyrazole nitrogen during alkylation. Deprotect with TFA/MeOH post-reaction .

- Directed Metalation : Employ Pd-catalyzed C–H activation (e.g., Suzuki coupling at C3/C5 positions) with Pd(OAc)/XPhos to achieve regioselective arylation .

- Microwave-Assisted Synthesis : Reduce reaction times (<30 min) to minimize decomposition pathways, achieving >90% selectivity for mono-substituted products .

Basic: What are the key considerations for designing in vitro assays to study this compound’s bioactivity?

Methodological Answer:

- Buffer Compatibility : Avoid phosphate buffers (risk of HCl displacement) and use HEPES (pH 7.4) for cellular assays. Pre-filter (0.22 µm) to remove particulates .

- Dose-Response Curves : Start with 1–100 µM range, accounting for potential autofluorescence interference in fluorometric assays .

Advanced: How can molecular docking studies be validated experimentally for this compound’s target interactions?

Methodological Answer:

- SPR/SAR Correlation : Compare docking-predicted binding affinities (e.g., Glide scores) with surface plasmon resonance (SPR) data (KD values). A correlation coefficient >0.7 validates the model .

- Alanine Scanning : Mutate key receptor residues (e.g., Tyr, Asp) and measure IC50 shifts. Discrepancies >10-fold indicate docking inaccuracies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.